molecular formula C7H7F3O2S B15287975 2-(Trifluoroacetyl)thian-4-one CAS No. 89678-03-5

2-(Trifluoroacetyl)thian-4-one

Cat. No.: B15287975
CAS No.: 89678-03-5
M. Wt: 212.19 g/mol
InChI Key: XOSZVQAPOHOSFQ-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)thian-4-one is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a thian-4-one ring This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)thian-4-one typically involves the reaction of thian-4-one with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)thian-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Trifluoroacetyl)thian-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)thian-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent modification of active sites and non-covalent interactions with protein domains .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Trifluoroacetyl)thian-4-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique thian-4-one ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

CAS No.

89678-03-5

Molecular Formula

C7H7F3O2S

Molecular Weight

212.19 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)thian-4-one

InChI

InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)5-3-4(11)1-2-13-5/h5H,1-3H2

InChI Key

XOSZVQAPOHOSFQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CC1=O)C(=O)C(F)(F)F

Origin of Product

United States

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